5-Chloro-4-methoxynicotinonitrile
Description
5-Chloro-4-methoxynicotinonitrile is a substituted nicotinonitrile derivative characterized by a chloro (-Cl) group at the 5-position and a methoxy (-OCH₃) group at the 4-position of the pyridine ring. The chloro and methoxy substituents influence its electronic properties, solubility, and reactivity, making it a versatile intermediate in heterocyclic chemistry.
Properties
Molecular Formula |
C7H5ClN2O |
|---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
5-chloro-4-methoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C7H5ClN2O/c1-11-7-5(2-9)3-10-4-6(7)8/h3-4H,1H3 |
InChI Key |
MDGICCMPBRTESI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=NC=C1C#N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-methoxynicotinonitrile typically involves the chlorination and methoxylation of nicotinonitrile derivatives. One common method includes the reaction of 5-chloronicotinonitrile with methanol in the presence of a base, such as sodium methoxide, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the methoxy group replaces a hydrogen atom on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-methoxynicotinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in methanol or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include primary amines.
Scientific Research Applications
5-Chloro-4-methoxynicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-4-methoxynicotinonitrile involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of essential enzymes in microbial cells. The compound’s structure allows it to bind to active sites of enzymes, disrupting their normal function and leading to cell death. In cancer research, it may interfere with cellular signaling pathways, inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-Chloro-4-methoxynicotinonitrile with two closely related compounds from the evidence: 4-Amino-5-methoxynicotinonitrile () and 5-Chloro-4-mercaptonicotinonitrile (). These analogs share core structural features but differ in substituents, leading to distinct physicochemical and functional properties.
Structural and Functional Differences
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
